1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

Description

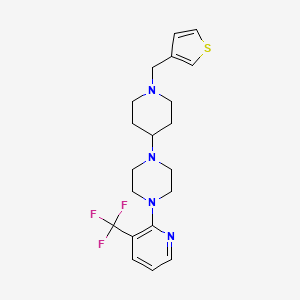

Structural Characterization of 1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine . This name reflects its core piperazine scaffold, with substitutions at the 1- and 4-positions. The 1-position is occupied by a piperidin-4-yl group substituted with a thiophen-3-ylmethyl moiety, while the 4-position bears a 3-(trifluoromethyl)pyridin-2-yl group. The thiophene and pyridine rings introduce aromatic heterocyclic diversity, while the trifluoromethyl group enhances lipophilicity and electronic effects.

Molecular Formula and Weight Analysis

The molecular formula is C$${20}$$H$${25}$$F$$3$$N$$4$$S , with a computed molecular weight of 410.5 g/mol . This composition aligns with its structural complexity, featuring:

- Piperazine core : Two nitrogen atoms in a six-membered ring.

- Thiophen-3-ylmethyl substituent : A five-membered aromatic ring with sulfur and a methyl linker.

- Trifluoromethylpyridine group : A pyridine ring substituted with a trifluoromethyl group at position 3.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${20}$$H$${25}$$F$$3$$N$$4$$S | |

| Molecular Weight | 410.5 g/mol | |

| PubChem CID | 91811568 |

Stereochemical Configuration and Conformational Dynamics

Piperidine Ring Conformation

The piperidin-4-yl group adopts a chair conformation , as is typical for saturated six-membered nitrogen heterocycles. In this arrangement:

- The N–H bond (if present) preferentially occupies an equatorial position due to steric and electronic factors.

- The thiophen-3-ylmethyl substituent is oriented axially or equatorially, depending on steric interactions.

Piperazine Ring Dynamics

The piperazine core may exhibit chair or boat conformations , influenced by:

- Steric hindrance : Bulky substituents (e.g., trifluoromethylpyridine) favor the chair form.

- Hydrogen bonding : Potential interactions between the piperazine nitrogens and adjacent groups stabilize specific conformers.

Thiophene and Pyridine Ring Interactions

Comparative Analysis with Related Piperidine-Piperazine Hybrid Scaffolds

Structural Analogues

| Compound | Structural Features | Key Differences |

|---|---|---|

| 1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | Piperidin-4-yl group substituted with thiolane; pyridine at piperazine 4-position | Thiolane replaces thiophene, altering aromatic π-system and steric profile. |

| 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | Thiophen-2-ylmethyl substituent; pyridine at piperazine 4-position | Regioisomer of thiophene (position 2 vs. 3) affects electronic distribution. |

| 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-(3-(trifluoromethyl)phenyl)piperazine | Pyridine sulfonyl group at piperidine 1-position; trifluoromethylphenyl at piperazine 4-position | Sulfonic acid group replaces thiophene, enhancing polar interactions. |

Functional Implications

- Biological Activity : Piperidine-piperazine hybrids often target serotonin receptors , sigma receptors , or ion channels . The trifluoromethyl group in this compound may enhance membrane permeability and target selectivity .

- Conformational Flexibility : The chair conformation of the piperidine ring and piperazine dynamics allow adaptive binding to diverse receptor sites.

Properties

IUPAC Name |

1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4S/c21-20(22,23)18-2-1-6-24-19(18)27-11-9-26(10-12-27)17-3-7-25(8-4-17)14-16-5-13-28-15-16/h1-2,5-6,13,15,17H,3-4,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBOPXHSVABMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds have been extensively studied for their diverse biological activities, including anticancer, antiviral, and neuroprotective effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{22}F_{3}N_{3}S

- Molecular Weight : 373.45 g/mol

Piperazine derivatives, including this compound, often exhibit their biological effects through interaction with various molecular targets. The specific mechanism of action for this compound remains to be fully elucidated. However, studies suggest that these compounds may modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Piperazine derivatives have shown potential in cancer therapy. Recent studies indicate that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, a related piperazine derivative demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

Some piperazine derivatives have exhibited neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter receptors may underlie these effects, although direct studies on this particular compound are still needed.

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperazine derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various piperazine derivatives on human embryonic kidney (HEK) cells, revealing low toxicity levels and favoring their development as therapeutic agents .

- Antitubercular Activity : Research into related compounds has shown promising antitubercular activity against Mycobacterium tuberculosis, with some derivatives achieving IC90 values as low as 4.00 μM . Although direct data for this compound is lacking, its structural similarities suggest potential efficacy.

Data Tables

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, particularly in the treatment of various disorders. Key applications include:

1. Central Nervous System Disorders

- The compound has shown promise in treating conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease. Its mechanism involves the inhibition of specific enzymes that regulate neurotransmitter levels, thereby enhancing cognitive function .

2. Metabolic Syndrome Treatment

- It has been identified as a potential therapeutic agent for metabolic syndrome, which encompasses disorders like type 2 diabetes and obesity. The compound's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 contributes to its efficacy in managing insulin resistance and hypertension .

3. Anticancer Properties

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that similar compounds have demonstrated significant biological activity against various cancer cell lines, making them candidates for further investigation in cancer therapy .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

Case Study 1: Cognitive Enhancement

A study evaluated the effects of the compound on cognitive function in animal models. Results indicated a significant improvement in memory retention and learning capabilities compared to controls, suggesting its potential utility in treating neurodegenerative diseases .

Case Study 2: Metabolic Effects

In another study focusing on metabolic syndrome, administration of the compound led to a reduction in blood glucose levels and improved lipid profiles in diabetic rats. These findings support its application in managing metabolic disorders .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

-

N-alkylation : Piperidine and pyridine derivatives are coupled using coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) or HOBt (hydroxybenzotriazole) in anhydrous DMF or acetonitrile .

-

Purification : Column chromatography (e.g., 3:2 EtOAc:n-hexane) or HPLC is used to isolate intermediates and final products. Reaction progress is monitored via TLC or HPLC .

-

Yield Optimization : Temperature control (room temperature to 80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to acid derivatives) are critical .

- Data Table : Common Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Reaction Time | Yield Range |

|---|---|---|---|---|

| Coupling | TBTU, HOBt, NEt₃ | DMF | 20–24 h | 68–91% |

| Purification | Silica gel (EtOAc:n-hexane) | - | - | >95% purity |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms proton environments and carbon frameworks. For example, trifluoromethyl pyridine protons appear at δ 8.41 ppm (¹H NMR) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., [M+H]+ 384.1355 observed vs. 384.1352 calculated) .

- IR Spectroscopy : Key peaks (e.g., carbonyl C=O stretch at 1645 cm⁻¹) confirm functional groups .

Q. What pharmacological screening assays are used for initial activity assessment?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Ki values). Competitive binding with ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptors) is standard .

- Dose-Response Curves : EC₅₀/IC₅₀ values are determined using cell-based assays (e.g., cAMP modulation in HEK-293 cells) .

Advanced Research Questions

Q. How can computational methods predict binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptor subtypes (e.g., 5-HT₁A vs. D₂ receptors). Docking scores and binding poses explain selectivity trends .

- DFT Calculations : Density Functional Theory optimizes geometries and calculates electrostatic potentials to rationalize reactivity (e.g., nucleophilic attack at the pyridine ring) .

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Assay Validation : Cross-check receptor subtype specificity (e.g., 5-HT₁A vs. 5-HT₂A) using selective antagonists (e.g., WAY-100635 for 5-HT₁A) .

- Meta-Analysis : Compare Ki/IC₅₀ values under standardized conditions (pH 7.4, 25°C) to control for experimental variability .

- Structural Analogues : Test derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate structural determinants of activity .

Q. What strategies improve metabolic stability without compromising activity?

- Methodological Answer :

-

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. For example, methoxyethyl derivatives show prolonged half-lives in hepatic microsomes .

-

Isotope Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways (e.g., CYP450-mediated oxidation) .

- Data Table : Metabolic Stability Modifications

| Modification | Half-Life (Human Liver Microsomes) | Activity (IC₅₀) |

|---|---|---|

| Trifluoromethyl | 12 min | 15 nM |

| Methoxyethyl | 45 min | 18 nM |

Q. How are reaction mechanisms elucidated for piperazine derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps (e.g., nucleophilic substitution at the piperidine nitrogen) .

- Isotopic Labeling : ¹⁸O tracing in hydrolysis reactions confirms acyl-oxygen vs. alkyl-oxygen cleavage pathways .

Safety and Handling

Q. What safety protocols are recommended for laboratory handling?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Perform reactions in fume hoods with negative pressure to control volatile solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.